molecular formula C21H31N3O4 B2971422 N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 941932-72-5

N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No. B2971422
CAS RN: 941932-72-5
M. Wt: 389.496
InChI Key: LGYPDMIQSWZFET-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of oxalamide derivatives and has a unique chemical structure that makes it an interesting molecule for research.

Scientific Research Applications

Synthesis and Metal Complexation

Research on the synthesis and complexation of similar compounds with palladium(II) and mercury(II) highlights the potential of N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide in coordination chemistry and material science. The study by Singh et al. (2000) on N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexes with palladium(II) and mercury(II) demonstrates the structural versatility and reactivity of morpholine derivatives, suggesting possible applications in creating new materials or catalysts (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Combustion Chemistry

The study of morpholine as a model substance for oxygenated nitrogen-containing fuels by Lucassen et al. (2009) underscores the relevance of morpholine derivatives in understanding combustion processes and pollutant formation. This work suggests that this compound could be of interest in studies related to energy production, environmental chemistry, and the development of cleaner combustion technologies (Lucassen et al., 2009).

Cytotoxicity and Biological Studies

The increased cytotoxicity of 3-Morpholinosydnonimine in the presence of superoxide dismutase, as researched by Gergeľ et al. (1995), points to the biological relevance of morpholine derivatives. Such studies are crucial for understanding the molecular mechanisms of action of potential therapeutic agents and could hint at the biomedical applications of this compound in drug development or as a tool in biochemical research (Gergeľ, Mišík, Ondrias, & Cederbaum, 1995).

Analytical and Chemical Characterization

The analytical and pharmacological characterizations of psychoactive substances by Colestock et al. (2018) offer insights into the analytical methods and pharmacological profiles that could be relevant for studying this compound. Such research aids in the identification, classification, and understanding of new compounds' effects, potentially guiding the development of therapeutic drugs or the regulation of substances (Colestock, Wallach, Mansi, Filemban, Morris, Elliott, Westphal, Brandt, & Adejare, 2018).

properties

IUPAC Name

N'-cyclohexyl-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-27-18-9-5-6-16(14-18)19(24-10-12-28-13-11-24)15-22-20(25)21(26)23-17-7-3-2-4-8-17/h5-6,9,14,17,19H,2-4,7-8,10-13,15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYPDMIQSWZFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2CCCCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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